Bis(4-fluorophenyl)(dimethyl)stannane
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Overview
Description
Bis(4-fluorophenyl)(dimethyl)stannane: is an organotin compound with the molecular formula C14H14F2Sn It is characterized by the presence of two 4-fluorophenyl groups and two methyl groups attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl)(dimethyl)stannane typically involves the reaction of 4-fluorophenylmagnesium bromide with dimethyltin dichloride . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2C6H4F-MgBr+Sn(CH3)2Cl2→Sn(C6H4F)2(CH3)2+2MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(4-fluorophenyl)(dimethyl)stannane can undergo substitution reactions where the fluorophenyl groups are replaced by other functional groups. Common reagents for these reactions include and .
Oxidation Reactions: The compound can be oxidized to form . This reaction typically requires strong oxidizing agents such as or .
Reduction Reactions: Reduction of this compound can lead to the formation of . Common reducing agents include and .
Major Products:
Substitution Reactions: Formation of new organotin compounds with different functional groups.
Oxidation Reactions: Formation of tin oxides and fluorophenyl derivatives.
Reduction Reactions: Formation of tin hydrides and methyl derivatives.
Scientific Research Applications
Chemistry: Bis(4-fluorophenyl)(dimethyl)stannane is used as a precursor in the synthesis of other organotin compounds. It is also employed in catalysis and cross-coupling reactions .
Biology and Medicine: Research has explored the potential use of organotin compounds, including this compound, in antimicrobial and anticancer applications. These compounds exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings . Its unique properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of Bis(4-fluorophenyl)(dimethyl)stannane involves its interaction with biological macromolecules . The tin atom can form coordination complexes with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl groups may also interact with cell membranes , affecting their integrity and function.
Comparison with Similar Compounds
Bis(4-fluorophenyl)methanone: Similar in structure but lacks the tin atom.
Bis(4-fluorophenyl)disulfide: Contains sulfur instead of tin.
Bis(4-fluorophenyl)dimethylsilane: Contains silicon instead of tin.
Uniqueness: Bis(4-fluorophenyl)(dimethyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. The combination of fluorophenyl groups and tin makes it particularly useful in organometallic chemistry and material science .
Properties
CAS No. |
23781-90-0 |
---|---|
Molecular Formula |
C14H14F2Sn |
Molecular Weight |
338.97 g/mol |
IUPAC Name |
bis(4-fluorophenyl)-dimethylstannane |
InChI |
InChI=1S/2C6H4F.2CH3.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*2-5H;2*1H3; |
InChI Key |
IHMKLQAKARVFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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